tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
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Overview
Description
“tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” is a chemical compound with the molecular formula C12H16F3N3O2 . It has a molecular weight of 291.27 . This compound is used in research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-tert-butoxycarbonyl-4-(trifluoroacetyl)-3-piperidinone with hydrazine monohydrate in ethanol at 50°C for 24 hours . The reaction mixture is then cooled to room temperature and evaporated under reduced pressure. The resulting mixture is partitioned between ethyl acetate and brine. The organic layer is separated, dried over sodium sulphate, and evaporated under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core with a trifluoromethyl group and a tert-butyl carboxylate group . The InChI Key for this compound is XMKZXGSZQPUXKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has several physicochemical properties. It has a high GI absorption and is BBB permeant . It is also a P-gp substrate . It has a Log Po/w (iLOGP) of 2.21 . Its water solubility is 0.509 mg/ml .Scientific Research Applications
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Pharmaceutical Research
- Trifluoromethyl group-containing drugs have been extensively studied and used in pharmaceutical applications . The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years . The inclusion of a -CF3 group in certain positions can increase the potency of some drugs .
- Specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these studies have led to the approval of numerous drugs containing the TFM group .
-
Agrochemical Development
- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- The synthetic methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Solar Cell Technology
- Antibacterial Research
- The synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine has been reported . This compound could potentially be used in antibacterial research .
- The specific methods of application or experimental procedures were not detailed in the source .
- The specific outcomes or results were not detailed in the source .
-
Organic Synthesis
- The trifluoromethyl group is often used in organic synthesis . The inclusion of a -CF3 group in certain positions can increase the potency of some compounds .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these studies have led to the synthesis of numerous compounds containing the TFM group .
-
Pesticide Development
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- The synthetic methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZXGSZQPUXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679182 |
Source
|
Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | |
CAS RN |
733757-89-6 |
Source
|
Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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